(3R,4R,5S,6R)-5-{[(2S,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-YL]oxy}-6-(hydroxymethyl)oxane-2,3,4-triol
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Overview
Description
2’-O-Methyllactose is a derivative of lactose, specifically methylated at the 2’ position. It is known for its role as a substrate and inhibitor of β-D-galactosidase from Escherichia coli
Preparation Methods
The synthesis of 2’-O-Methyllactose involves the isopropylidenation of lactose with 2,2-dimethoxypropane in the presence of p-toluenesulfonic acid. This reaction yields two products, which are identified by 1H- and 13C-NMR as 2,3:5,6:3’,4’-tri-O-isopropylidenelactose dimethyl acetal and its 6’-O-(2-methoxy)-isopropyl derivative . These intermediates are then used to synthesize 2’-O-Methyllactose through further chemical transformations .
Chemical Reactions Analysis
2’-O-Methyllactose undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactone derivatives, while reduction can produce alcohol derivatives .
Scientific Research Applications
2’-O-Methyllactose has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of methylated sugars and their interactions with enzymes.
Biology: It serves as an inhibitor of β-D-galactosidase, making it useful in studies involving enzyme kinetics and inhibition.
Industry: It can be used in the synthesis of other complex carbohydrates and glycosides.
Mechanism of Action
The mechanism of action of 2’-O-Methyllactose involves its interaction with β-D-galactosidase. The methylation at the 2’ position alters the compound’s binding affinity and inhibitory properties. This modification can increase the abundance and lifetime of alternative RNA conformational states, thereby affecting the biological activities of RNAs . The molecular targets include the active sites of enzymes and specific RNA structures.
Comparison with Similar Compounds
2’-O-Methyllactose can be compared with other methylated lactose derivatives such as 2’,6’-di-O-methyllactose and 2’-O-benzyllactose. These compounds share similar structural features but differ in their specific methylation patterns and functional groups . The uniqueness of 2’-O-Methyllactose lies in its specific 2’ methylation, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H24O11 |
---|---|
Molecular Weight |
356.32 g/mol |
IUPAC Name |
5-[4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol |
InChI |
InChI=1S/C13H24O11/c1-21-11-7(17)6(16)4(2-14)23-13(11)24-10-5(3-15)22-12(20)9(19)8(10)18/h4-20H,2-3H2,1H3 |
InChI Key |
PDUNULQKKRPSLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(C(OC1OC2C(OC(C(C2O)O)O)CO)CO)O)O |
Origin of Product |
United States |
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